molecular formula C11H9FN2O2 B8219453 2-(4-fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid

2-(4-fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid

Cat. No.: B8219453
M. Wt: 220.20 g/mol
InChI Key: GJMGDSCFGSJSNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid is a synthetic organic compound that features a fluorophenyl group and a pyrazolyl group attached to an acetic acid moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is reacted with a suitable nucleophile.

    Formation of the acetic acid moiety: This can be done through carboxylation reactions or by using acetic acid derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the acetic acid moiety.

    Reduction: Reduction reactions could target the fluorophenyl group or the pyrazole ring.

    Substitution: The fluorine atom on the phenyl ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(4-fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like 2-(4-fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid might interact with enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity through hydrophobic interactions, while the pyrazole ring might participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)acetic acid
  • 2-(4-bromophenyl)-2-(1H-pyrazol-1-yl)acetic acid
  • 2-(4-methylphenyl)-2-(1H-pyrazol-1-yl)acetic acid

Uniqueness

The presence of the fluorine atom in 2-(4-fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, alter electronic properties, and improve binding affinity to biological targets compared to other halogens or substituents.

Properties

IUPAC Name

2-(4-fluorophenyl)-2-pyrazol-1-ylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c12-9-4-2-8(3-5-9)10(11(15)16)14-7-1-6-13-14/h1-7,10H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMGDSCFGSJSNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.